molecular formula C19H17BrN4O B241184 4-Ethylbenzaldehyde (5-bromo-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)hydrazone

4-Ethylbenzaldehyde (5-bromo-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)hydrazone

Cat. No. B241184
M. Wt: 397.3 g/mol
InChI Key: OYIOOVFFXANCPC-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylbenzaldehyde (5-bromo-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)hydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in the field of medicinal chemistry and has shown promising results in various studies. In

Mechanism of Action

The mechanism of action of 4-Ethylbenzaldehyde (5-bromo-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)hydrazone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has also been shown to induce apoptosis in cancer cells, thereby preventing their growth and proliferation.
Biochemical and Physiological Effects:
4-Ethylbenzaldehyde (5-bromo-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)hydrazone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Ethylbenzaldehyde (5-bromo-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)hydrazone in lab experiments is its high potency and selectivity. This compound has been shown to have a high degree of specificity for certain enzymes and proteins, making it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-Ethylbenzaldehyde (5-bromo-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)hydrazone. One area of research is the development of new analogs of this compound with improved potency and selectivity. Another area of research is the study of the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Additionally, the use of this compound as a diagnostic tool for various diseases is an area of active research.

Synthesis Methods

The synthesis of 4-Ethylbenzaldehyde (5-bromo-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)hydrazone involves the reaction of 4-Ethylbenzaldehyde and 5-bromo-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinecarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

4-Ethylbenzaldehyde (5-bromo-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)hydrazone has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including anti-cancer, antibacterial, and anti-inflammatory activities. It has also been studied for its potential use as a diagnostic tool for various diseases.

properties

Molecular Formula

C19H17BrN4O

Molecular Weight

397.3 g/mol

IUPAC Name

4-bromo-5-[(2E)-2-[(4-ethylphenyl)methylidene]hydrazinyl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C19H17BrN4O/c1-2-14-8-10-15(11-9-14)12-21-23-17-13-22-24(19(25)18(17)20)16-6-4-3-5-7-16/h3-13,23H,2H2,1H3/b21-12+

InChI Key

OYIOOVFFXANCPC-CIAFOILYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br

SMILES

CCC1=CC=C(C=C1)C=NNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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